molecular formula C24H16N2O4S2 B12048283 4,4'-Disulfanediylbis(3-nitrobiphenyl)

4,4'-Disulfanediylbis(3-nitrobiphenyl)

Katalognummer: B12048283
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: QATCJAOJNJYQPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-NITRO-4-((3-NITRO(1,1’-BIPHENYL)-4-YL)DITHIO)-1,1’-BIPHENYL is a complex organic compound characterized by the presence of nitro groups and biphenyl structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-4-((3-NITRO(1,1’-BIPHENYL)-4-YL)DITHIO)-1,1’-BIPHENYL typically involves multiple steps, including nitration, reduction, and coupling reactions. The nitration process introduces nitro groups into the biphenyl structure, followed by reduction to form amines. The final step involves coupling the biphenyl units through a dithiodiphenyl linkage under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-NITRO-4-((3-NITRO(1,1’-BIPHENYL)-4-YL)DITHIO)-1,1’-BIPHENYL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amines, while substitution reactions can introduce various functional groups into the biphenyl structure .

Wissenschaftliche Forschungsanwendungen

3-NITRO-4-((3-NITRO(1,1’-BIPHENYL)-4-YL)DITHIO)-1,1’-BIPHENYL has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-NITRO-4-((3-NITRO(1,1’-BIPHENYL)-4-YL)DITHIO)-1,1’-BIPHENYL involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and biphenyl structure play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C24H16N2O4S2

Molekulargewicht

460.5 g/mol

IUPAC-Name

2-nitro-1-[(2-nitro-4-phenylphenyl)disulfanyl]-4-phenylbenzene

InChI

InChI=1S/C24H16N2O4S2/c27-25(28)21-15-19(17-7-3-1-4-8-17)11-13-23(21)31-32-24-14-12-20(16-22(24)26(29)30)18-9-5-2-6-10-18/h1-16H

InChI-Schlüssel

QATCJAOJNJYQPM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)SSC3=C(C=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.